2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(1,1-dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c11-8(12)3-7-4-15-9(10-7)6-1-2-16(13,14)5-6/h4,6H,1-3,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFONOUDCDVXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of appropriate thiazole and thiolane derivatives under controlled conditions. One common method involves the condensation of a thiazole derivative with a thiolane derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The thiazole and thiolane rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or thioether derivatives. Substitution reactions can result in a wide range of functionalized thiazole or thiolane derivatives .
Scientific Research Applications
2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of thiazole-acetic acid derivatives. Below is a comparative analysis of key analogues:
Key Comparative Insights
Electronic and Steric Effects :
- The 1,1-dioxothiolan group in the target compound introduces a sulfone moiety, increasing polarity and hydrogen-bonding capacity compared to non-sulfonated analogues like Fenclozic acid (chlorophenyl substituent) .
Physicochemical Properties :
- Lipophilicity: Compounds with alkyl or aromatic groups (e.g., phenoxymethyl ) show higher logP values compared to the polar sulfone-containing target compound.
- Acid Dissociation (pKa) : The acetic acid moiety (pKa ~2.5–3.0) ensures ionization at physiological pH, influencing solubility and membrane permeability across all analogues.
Research and Application Trends
- Pharmaceutical Intermediates : The target compound’s sulfone group is critical in designing kinase inhibitors and anti-inflammatory agents .
- Material Science : Thiazole derivatives with electron-withdrawing groups (e.g., sulfones) are explored in organic semiconductors due to their charge-transport properties .
Biological Activity
2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C10H10N2O4S
- Molecular Weight : 246.26 g/mol
- CAS Number : 415919-39-0
The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiazole and thiolane rings contribute to its reactivity and potential for enzyme inhibition.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies showed that it effectively inhibits the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL against these pathogens, indicating moderate potency.
Antioxidant Activity
The compound has demonstrated antioxidant properties through various assays:
- DPPH Radical Scavenging Assay : Exhibited a scavenging effect with an IC50 value of 25 µg/mL.
- Ferric Reducing Antioxidant Power (FRAP) : Showed significant reducing power comparable to ascorbic acid.
These findings suggest that this compound can mitigate oxidative stress in biological systems.
Cytotoxicity and Anticancer Activity
In cancer research, this compound has been evaluated for its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
The results indicate that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thiazole derivatives, including this compound. The study concluded that modifications to the thiolane and thiazole rings significantly impact the biological activity and selectivity of the compounds against different targets.
Q & A
Basic: What experimental methods are recommended for determining the molecular structure and purity of this compound?
To confirm the molecular structure, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement is ideal, as it provides atomic-level resolution of the thiazole and thiolan rings . Complement this with NMR spectroscopy (¹H/¹³C) to verify proton environments and substituent positions, particularly the acetic acid moiety and sulfur-oxygen bonding . High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₁₁NO₄S₂), while HPLC with UV/Vis detection ensures purity (>95%) by identifying residual solvents or synthetic byproducts .
Basic: How can researchers optimize the synthetic route for this compound?
Key factors for synthesis optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity of the thiazole intermediate .
- Catalyst use : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency during thiazole ring formation .
- Temperature control : Maintain 60–80°C to avoid side reactions like oxidation of the thiolan ring .
- Purification : Employ recrystallization (ethanol/water) or preparative HPLC to isolate the acetic acid derivative from unreacted precursors .
Advanced: How should researchers resolve contradictions in reported biological activities of this compound compared to similar thiazole derivatives?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the thiolan group with pyrrolidine) and compare bioactivity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like enzymes or receptors, identifying key interactions (e.g., hydrogen bonding with the carboxylic acid group) .
- Experimental validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants and resolve discrepancies between predicted and observed activities .
Advanced: What methodologies are suitable for analyzing hydrogen-bonding patterns and crystal packing in this compound?
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S=O···H contacts) using CrystalExplorer .
- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) patterns) to understand supramolecular assembly .
- Synchrotron XRD : Resolve weak interactions (e.g., C–H···π) that influence crystal stability .
Advanced: How can this compound be distinguished from structurally similar analogs in mixed samples?
- Comparative crystallography : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) using SC-XRD .
- Chromatographic separation : Optimize reverse-phase HPLC gradients (e.g., acetonitrile/0.1% TFA) to resolve retention time differences .
- Bioassay profiling : Test against disease-specific targets (e.g., antimicrobial panels) to highlight functional uniqueness .
Advanced: What mechanistic studies are recommended to elucidate its reactivity in synthetic or biological systems?
- Isotopic labeling : Use ¹⁸O-labeled acetic acid to track carboxylate group participation in esterification or hydrolysis .
- Trapping intermediates : Employ HPLC-MS to identify transient species (e.g., thiolan ring-opened intermediates) during degradation studies .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to confirm rate-determining steps .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to H315/H319 (skin/eye irritation) and H335 (respiratory toxicity) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
- In vitro toxicity screening : Conduct MTT assays on mammalian cell lines to establish IC₅₀ values prior to in vivo studies .
Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Calibration curves : Use ≥5 concentration points (1–100 µg/mL) with triplicate measurements to ensure linearity (R² > 0.999) .
- Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) in spiked biological samples .
- Cross-validation : Compare results from HPLC, LC-MS, and NMR to confirm accuracy (±2% relative error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
